2-Amino-3-méthoxyphénol

Vue d'ensemble

Description

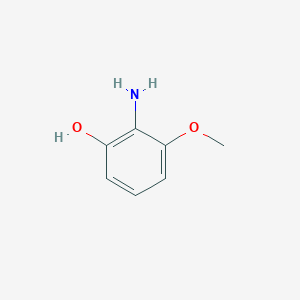

2-Amino-3-methoxyphenol is an organic compound with the chemical formula C7H9NO2 It is a derivative of phenol, characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to the benzene ring

Applications De Recherche Scientifique

2-Amino-3-methoxyphenol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

Mécanisme D'action

Target of Action

Methoxyphenolic compounds, which include 2-amino-3-methoxyphenol, have been shown to have anti-inflammatory effects on human airway cells . They inhibit the expression of various cytokines, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 . These cytokines play a crucial role in the inflammatory response in diseases such as asthma .

Mode of Action

In phagocytes, it may act by inhibiting the translocation of the p47phox protein to the cell membrane, thereby inhibiting the formation of the reactive oxygen species (ROS)-generating NADPH oxidase complex . The resulting inhibition of ROS generation may play a crucial role in attenuating the inflammatory response .

Biochemical Pathways

Methoxyphenolic compounds have been shown to inhibit the binding of the rna-binding protein hur to mrna, indicating that they may act post-transcriptionally . This could potentially affect a wide range of biochemical pathways, given the broad role of mRNA in protein synthesis.

Pharmacokinetics

It has been reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . Its skin permeation is low, and it has a moderate lipophilicity, with a consensus Log Po/w of 0.86 .

Result of Action

Its anti-inflammatory activity suggests that it may reduce the production of pro-inflammatory cytokines and other mediators, thereby attenuating the inflammatory response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-3-methoxyphenol. For instance, its stability and efficacy may be affected by factors such as temperature, pH, and light exposure. It is recommended to store the compound at 2-8°C, protected from light, and under an inert atmosphere .

Analyse Biochimique

Biochemical Properties

2-Amino-3-methoxyphenol plays a significant role in biochemical reactions, particularly due to its phenolic structure. It can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. This compound interacts with enzymes such as peroxidases and oxidases, which catalyze the oxidation of phenolic compounds. Additionally, 2-Amino-3-methoxyphenol can form complexes with metal ions, influencing various enzymatic activities and biochemical pathways .

Cellular Effects

2-Amino-3-methoxyphenol has been shown to affect various types of cells and cellular processes. It can modulate cell signaling pathways, particularly those involving reactive oxygen species (ROS) and inflammatory mediators. This compound has demonstrated anti-inflammatory properties by inhibiting the production of cytokines and chemokines in human airway cells . Furthermore, 2-Amino-3-methoxyphenol can influence gene expression and cellular metabolism, potentially impacting cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, 2-Amino-3-methoxyphenol exerts its effects through several mechanisms. It can bind to specific proteins and enzymes, altering their activity. For example, it has been observed to inhibit the binding of RNA-binding proteins to mRNA, thereby affecting post-transcriptional regulation . Additionally, 2-Amino-3-methoxyphenol can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3-methoxyphenol can change over time. This compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that 2-Amino-3-methoxyphenol can have sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities.

Dosage Effects in Animal Models

The effects of 2-Amino-3-methoxyphenol vary with different dosages in animal models. At lower doses, it can exhibit beneficial effects such as reducing oxidative stress and inflammation. At higher doses, it may cause toxic or adverse effects, including potential damage to liver and kidney tissues . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

2-Amino-3-methoxyphenol is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell . The interactions with cofactors and other enzymes further influence its metabolic fate.

Transport and Distribution

Within cells and tissues, 2-Amino-3-methoxyphenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with specific cellular components .

Subcellular Localization

2-Amino-3-methoxyphenol exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect its activity and function within the cell, influencing processes such as signal transduction and metabolic regulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Amino-3-methoxyphenol can be synthesized through several methods. One common approach involves the nitration of 2-methoxyphenol (guaiacol) followed by reduction. The nitration step introduces a nitro group (-NO2) at the ortho position relative to the methoxy group, forming 2-methoxy-3-nitrophenol. This intermediate is then reduced to 2-amino-3-methoxyphenol using reducing agents such as iron powder and hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of 2-amino-3-methoxyphenol may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-3-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can further modify the amino group, converting it to other functional groups such as hydroxylamine.

Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and methoxy groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Iron powder and hydrochloric acid for nitro group reduction.

Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxylamine derivatives.

Substitution: Halogenated phenols.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-4-methoxyphenol: Similar structure but with the methoxy group at the para position relative to the amino group.

2-Amino-5-methoxyphenol: Methoxy group at the meta position relative to the amino group.

3-Amino-4-methoxyphenol: Amino and methoxy groups at adjacent positions on the benzene ring.

Uniqueness

2-Amino-3-methoxyphenol is unique due to the specific positioning of the amino and methoxy groups, which influences its chemical reactivity and biological activity. The ortho relationship between these groups allows for unique interactions and reactivity patterns not observed in other isomers .

Activité Biologique

2-Amino-3-methoxyphenol, also known as 3-amino-2-methoxyphenol or PD98059, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, pharmacokinetics, and potential therapeutic applications, supported by relevant data tables and research findings.

Primary Mechanism

2-Amino-3-methoxyphenol primarily acts as a selective inhibitor of mitogen-activated protein kinase kinase (MEK), specifically targeting MEK1 and MEK2. By inhibiting these kinases, it disrupts the downstream signaling pathways involved in cell proliferation and survival, which are crucial in various diseases such as cancer .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the translocation of the p47phox protein to the cell membrane in phagocytes. This action reduces the generation of reactive oxygen species (ROS), thereby attenuating inflammatory responses in human airway cells.

Biochemical Pathways

The compound's phenolic structure enables it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. It interacts with various enzymes, influencing biochemical pathways related to inflammation and cellular signaling .

Pharmacokinetics

Absorption and Distribution

2-Amino-3-methoxyphenol has shown high gastrointestinal absorption and the ability to cross the blood-brain barrier. This pharmacokinetic profile suggests potential applications in treating neurological disorders.

Metabolism

The compound undergoes metabolic processes that yield N-acetylated metabolites detectable in urine, indicating its metabolic relevance in biological systems .

Antioxidant Properties

The antioxidant capacity of 2-amino-3-methoxyphenol has been demonstrated through various assays. It effectively scavenges free radicals and modulates oxidative stress markers in different cell types.

Antimicrobial Activity

Studies have highlighted its potential antimicrobial effects. For instance, derivatives of this compound have been evaluated for their activity against Mycobacterium tuberculosis, showcasing promising results in vitro but limited efficacy in vivo due to metabolic instability .

Cytotoxicity and Genotoxicity

The genotoxic potential of 2-amino-3-methoxyphenol has been assessed through several studies. In vitro tests indicated weak mutagenicity under specific conditions, while other assays showed no significant genotoxic effects at certain concentrations .

Case Studies

- Anti-inflammatory Study : A study involving human airway epithelial cells demonstrated that treatment with 2-amino-3-methoxyphenol significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential role in managing inflammatory diseases like asthma.

- Antimycobacterial Activity : In a phenotypic screening study against Mycobacterium tuberculosis, derivatives of this compound were identified as hits but required further optimization for solubility and metabolic stability to enhance their efficacy .

Data Tables

Propriétés

IUPAC Name |

2-amino-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHKWRIKVUJPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614834 | |

| Record name | 2-Amino-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40925-69-7 | |

| Record name | 2-Amino-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 2-Amino-3-methoxyphenol?

A: 2-Amino-3-methoxyphenol, more commonly known as PD98059, is a selective inhibitor of mitogen-activated protein kinase kinase (MEK). Specifically, it inhibits the isoforms MEK1 and MEK2, which are upstream kinases responsible for the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2) [, , ]. This inhibition of the MEK/ERK pathway disrupts downstream signaling cascades involved in various cellular processes, including proliferation, differentiation, and survival.

Q2: What evidence suggests a potential therapeutic application for 2-Amino-3-methoxyphenol in neurological disorders?

A: Research using rat pheochromocytoma (PC-12) cells indicates that β-eudesmol, a natural compound, induces neurite outgrowth and may have therapeutic potential in neurological disorders [, ]. The study found that β-eudesmol stimulated neurite extension through a mechanism involving phosphoinositide-specific phospholipase C (PI-PLC) and the MEK/ERK pathway. Importantly, 2-Amino-3-methoxyphenol (PD98059) significantly inhibited β-eudesmol-induced neurite outgrowth, highlighting the crucial role of the MEK/ERK pathway in this process. This finding suggests that targeting the MEK/ERK pathway with inhibitors like 2-Amino-3-methoxyphenol could be a potential therapeutic strategy for promoting neuronal regeneration and functional recovery in neurological disorders.

Q3: How does inorganic lead interact with the MEK/ERK pathway, and what role does 2-Amino-3-methoxyphenol play in this interaction?

A: Studies have shown that inorganic lead exposure can activate the MEK/ERK pathway in human astrocytoma cells []. This activation is mediated by protein kinase C (PKC) and leads to downstream effects like increased DNA synthesis. 2-Amino-3-methoxyphenol (PD98059), as a MEK inhibitor, effectively blocks lead-induced MAPK activation and inhibits the subsequent DNA synthesis. This suggests a potential protective role for MEK inhibitors against lead-induced toxicity, particularly in cell types sensitive to lead exposure.

Q4: What are the limitations of using 2-Amino-3-methoxyphenol in research and potential therapeutic applications?

A4: While a valuable research tool, 2-Amino-3-methoxyphenol is not without limitations. It's crucial to acknowledge that the compound exhibits off-target effects and might influence other signaling pathways besides MEK/ERK, potentially confounding research outcomes. Furthermore, translating in vitro findings to in vivo models and clinical settings often proves challenging due to factors like bioavailability, effective dosage, and potential toxicity. Addressing these limitations requires further research and development of more specific and potent MEK inhibitors with improved pharmacological profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.